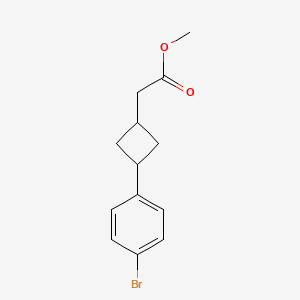![molecular formula C8H11ClO2 B13089392 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13089392.png)
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and materials science. The presence of both a chloromethyl group and an aldehyde functional group within a rigid bicyclic framework imparts unique reactivity and stability to the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-7-oxabicyclo[221]heptane-2-carbaldehyde typically involves multiple steps, starting from readily available precursors One common method involves the Diels-Alder reaction between cyclopentadiene and a suitable dienophile to form the bicyclic core Subsequent functionalization steps introduce the chloromethyl and aldehyde groups
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and safety. Continuous flow reactors and advanced catalytic systems can be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The aldehyde group in 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous or alkaline conditions.
Reduction: NaBH₄ in methanol or ethanol, LiAlH₄ in dry ether.
Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) under mild to moderate conditions.
Major Products:
Oxidation: 2-(Carboxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid.
Reduction: 2-(Hydroxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbinol.
Substitution: 2-(Aminomethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde or 2-(Thiophenylmethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde serves as a versatile intermediate for constructing complex molecules. Its rigid bicyclic structure is useful in stereoselective synthesis and as a building block for natural product synthesis.
Biology and Medicine: This compound has potential applications in medicinal chemistry, particularly in the design of enzyme inhibitors and receptor modulators. Its unique structure allows for the exploration of novel binding interactions with biological targets.
Industry: In materials science, derivatives of this compound can be used in the development of advanced polymers and resins
Wirkmechanismus
The mechanism of action of 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors through covalent or non-covalent interactions. The chloromethyl group can form covalent bonds with nucleophilic residues in proteins, potentially inhibiting enzyme activity. The aldehyde group can form Schiff bases with amine groups, modulating biological activity.
Vergleich Mit ähnlichen Verbindungen
Norbornane: A saturated bicyclic hydrocarbon with a similar core structure but lacking functional groups.
Norbornene: An unsaturated derivative of norbornane with a double bond, used in polymer synthesis.
Norbornadiene: Another unsaturated derivative with two double bonds, used in organic synthesis and as a ligand in coordination chemistry.
Uniqueness: 2-(Chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde is unique due to the presence of both a chloromethyl and an aldehyde group within a rigid bicyclic framework. This combination of functional groups and structural rigidity imparts distinct reactivity and stability, making it valuable in various chemical and biological applications.
Eigenschaften
Molekularformel |
C8H11ClO2 |
|---|---|
Molekulargewicht |
174.62 g/mol |
IUPAC-Name |
2-(chloromethyl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde |
InChI |
InChI=1S/C8H11ClO2/c9-4-8(5-10)3-6-1-2-7(8)11-6/h5-7H,1-4H2 |
InChI-Schlüssel |
OEPSVGWALGWADM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1O2)(CCl)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


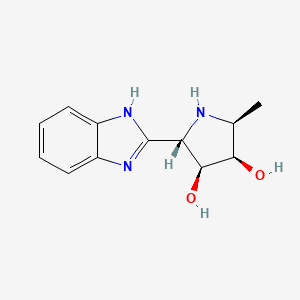
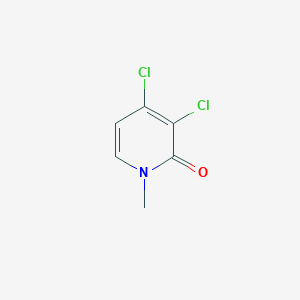

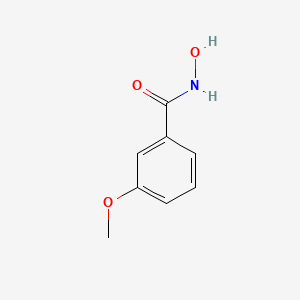
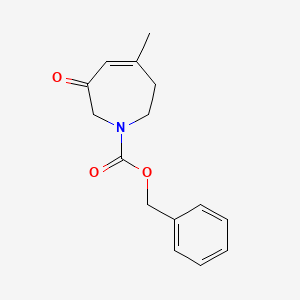
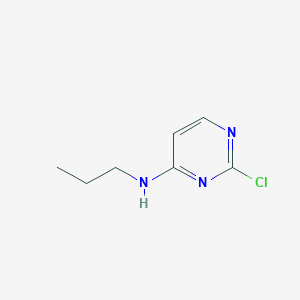
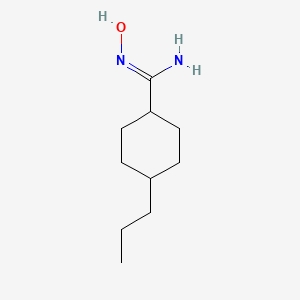
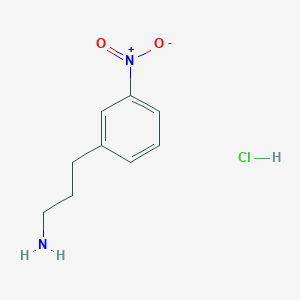
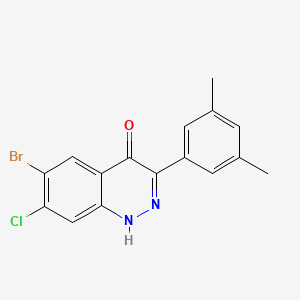
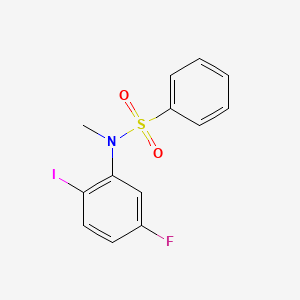
![(1S,2S,5R,6S)-2-Amino-4,4-dimethylbicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B13089383.png)

![9-Bromo-5H-benzo[5,6]cyclohepta[1,2-b]pyridin-11(6H)-one](/img/structure/B13089399.png)
